![molecular formula C13H17NO2 B2495078 N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide CAS No. 2411222-19-8](/img/structure/B2495078.png)
N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenoxy group, an ethyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction with ethylene oxide
- Solvent: Dichloromethane or another suitable organic solvent
- Base: Triethylamine or pyridine
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]prop-2-enamide
- N-[2-(2,5-Dimethylphenoxy)ethyl]prop-2-enamide
- N-[2-(2,6-Dimethylphenoxy)ethyl]prop-2-enamide
Uniqueness
N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and binding affinity. This positional isomerism can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-13(15)14-7-8-16-12-6-5-10(2)9-11(12)3/h4-6,9H,1,7-8H2,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYWXPWXIQYXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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